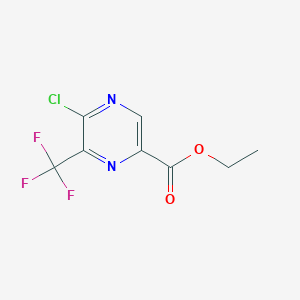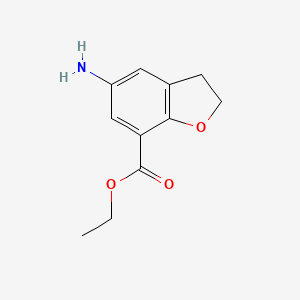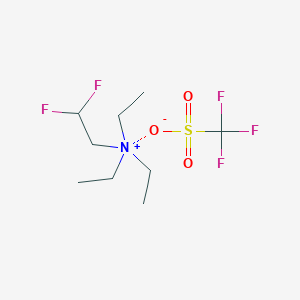
1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pentaoxahexadecane-16-yl anthracene-9,10-dione , is a fascinating compound with a unique structure. Its chemical formula is C₁₁H₂₄O₆ , and its molecular weight is approximately 252.3 g/mol . This compound combines an anthracene core with a pentaoxahexadecane side chain, resulting in intriguing properties.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves attaching the pentaoxahexadecane moiety to the anthracene core. While specific synthetic routes may vary, one common approach is through etherification or esterification reactions. Researchers can achieve this by reacting anthracene-9,10-dione with a suitable alcohol or ether precursor containing the pentaoxahexadecane group.
Reaction Conditions: Reaction conditions typically involve mild temperatures and acid or base catalysts. The choice of solvent and reaction time plays a crucial role in obtaining high yields.
Industrial Production: Although not widely produced industrially, this compound may find applications in specialized fields due to its unique structure.
Analyse Des Réactions Chimiques
Reactivity: 1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione can undergo various reactions:
Oxidation: It may be susceptible to oxidation, leading to the formation of different oxidation states.
Substitution: The side chain can undergo substitution reactions, altering its functional groups.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Acids/Bases: Used for esterification or etherification.
Hydrogenation Catalysts: For reduction reactions.
Major Products: The major products depend on the specific reaction conditions and the functional groups involved. These could include derivatives with modified side chains or reduced carbonyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for novel materials.
Biology: Investigating its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing functional materials.
Mécanisme D'action
The exact mechanism of action remains an area of research. It likely involves interactions with cellular components, possibly affecting gene expression or signaling pathways.
Comparaison Avec Des Composés Similaires
While this compound is relatively unique, similar structures include other anthracene derivatives with varying side chains. the specific combination of the pentaoxahexadecane group with anthracene sets it apart.
Propriétés
Numéro CAS |
104779-02-4 |
|---|---|
Formule moléculaire |
C25H30O8 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O8/c1-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-22-8-4-7-21-23(22)25(27)20-6-3-2-5-19(20)24(21)26/h2-8H,9-18H2,1H3 |
Clé InChI |
OOVZVHVIXGLIRW-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)


![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)

![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
